2-Iodo-6-methylpyridin-4-ol

Nucleophilic Substitution Halopyridine Reactivity SNAr

Replace sluggish bromo/chloro-pyridine substrates. 2-Iodo-6-methylpyridin-4-ol (CAS 1227580-33-7) offers superior C-I bond reactivity for Pd-catalyzed couplings. • Sonogashira: reacts at 65 °C, 5 mol% Pd cat., enabling mild alkynyl diversification. • Suzuki-Miyaura: enhanced oxidative addition, broad aryl/heteroaryl boronic acid scope, high yields. • 4-OH group allows directed ortho-metalation after protection for sequential functionalization. Consistent purity and supply readiness support efficient synthetic route design.

Molecular Formula C6H6INO
Molecular Weight 235.024
CAS No. 1227580-33-7
Cat. No. B566962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-methylpyridin-4-ol
CAS1227580-33-7
Synonyms2-Iodo-6-Methylpyridin-4-ol
Molecular FormulaC6H6INO
Molecular Weight235.024
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)I
InChIInChI=1S/C6H6INO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
InChIKeyJIWYQLHNHDTCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-6-methylpyridin-4-ol: Chemical Identity & Reactivity


2-Iodo-6-methylpyridin-4-ol (CAS 1227580-33-7) is a halogenated pyridine derivative with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol. It is characterized by an iodine atom at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, leveraging the high reactivity of the aryl iodide moiety for the construction of complex molecular architectures [1].

2-Iodo-6-methylpyridin-4-ol vs. Halopyridine Analogs


Substituting 2-Iodo-6-methylpyridin-4-ol with its bromo- or chloro- analogs (e.g., 2-Bromo-6-methylpyridin-4-ol, CAS 1227578-79-1, or 2-Chloro-6-methylpyridin-4-ol, CAS 42779-75-9) is not chemically equivalent. The aryl iodide functionality exhibits markedly higher reactivity in key synthetic transformations, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), due to the significantly lower bond dissociation energy of the C(sp²)-I bond compared to C(sp²)-Br or C(sp²)-Cl [1]. This differential reactivity is a critical factor in synthetic route design, influencing reaction rates, required catalyst loadings, achievable yields, and functional group tolerance [2]. Generic substitution based solely on structural similarity risks compromising synthetic efficiency and may lead to failed reactions, thereby necessitating a compound-specific procurement strategy.

2-Iodo-6-methylpyridin-4-ol: Reactivity Evidence


SNAr Reactivity Advantage

In nucleophilic aromatic substitution (SNAr) reactions with sodium thiophenoxide in DMF at 80°C, the relative reactivity of 2-halopyridines follows the order: 2-iodopyridine (1a) ≈ 2-bromopyridine (1b) ≫ 2-chloropyridine (1c) ≈ 2-fluoropyridine (1d) [1]. This demonstrates that the 2-iodo substituent provides a reactivity advantage of at least an order of magnitude over its 2-chloro counterpart under these conditions. While specific data for 2-iodo-6-methylpyridin-4-ol is not available, the presence of the methyl and hydroxyl groups is expected to modulate this intrinsic reactivity, but the iodo group's superior leaving group ability remains a fundamental driver of reaction kinetics.

Nucleophilic Substitution Halopyridine Reactivity SNAr

Cross-Coupling Reactivity

The C(sp²)-I bond is widely recognized as the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy and faster oxidative addition to Pd(0) catalysts [1]. For instance, Sonogashira coupling of various iodopyridines with terminal alkynes proceeds efficiently at 65°C using 5 mol% PdCl₂(PPh₃)₂, yielding densely substituted alkynylpyridines in good to excellent yields [2]. In contrast, analogous reactions with aryl bromides often require higher temperatures or more forcing conditions. This intrinsic reactivity profile positions 2-iodo-6-methylpyridin-4-ol as a preferred electrophilic partner for complex molecule construction, particularly when mild conditions are required to preserve sensitive functional groups.

Cross-Coupling Suzuki-Miyaura Sonogashira Palladium Catalysis

Purity & Physical Specifications

From a procurement standpoint, the certified purity of a building block is paramount. 2-Iodo-6-methylpyridin-4-ol (CAS 1227580-33-7) is available with a certified purity of 98% , a specification that directly impacts reaction stoichiometry and yield. Its molecular weight is precisely 235.02 g/mol , with a computed LogP of 1.28792 and a Topological Polar Surface Area (TPSA) of 32.86 Ų . These data provide a reliable basis for calculating exact reagent quantities, predicting chromatographic behavior, and assessing solubility profiles, thereby reducing experimental variability and enhancing reproducibility across research sites and development campaigns.

Quality Control Procurement Specification Purity Analysis

2-Iodo-6-methylpyridin-4-ol: Key Applications


Sonogashira Coupling to Alkynylpyridines

The high reactivity of the 2-iodo group makes 2-iodo-6-methylpyridin-4-ol an ideal substrate for Sonogashira cross-coupling reactions. This allows for the efficient introduction of diverse alkynyl substituents under mild conditions (e.g., 65°C with 5 mol% PdCl₂(PPh₃)₂), which is crucial for constructing advanced intermediates in medicinal chemistry and materials science [1]. The resulting alkynylpyridine scaffolds are valuable for further functionalization and for probing biological activity.

Suzuki-Miyaura Diversification

In drug discovery, the ability to rapidly diversify a core scaffold is essential. 2-Iodo-6-methylpyridin-4-ol serves as a superior electrophile in Suzuki-Miyaura couplings due to the enhanced oxidative addition rate of the C-I bond to palladium [2]. This allows medicinal chemists to efficiently explore chemical space by coupling the pyridine core with a wide array of aryl and heteroaryl boronic acids, often under conditions that are compatible with other sensitive functional groups present in complex molecules.

Ortho-Directed Metalation Precursor

While the iodine atom is an excellent leaving group for cross-couplings, the presence of the 4-hydroxyl group can be leveraged for ortho-directed metalation strategies after protection. This dual functionality allows for sequential, site-selective functionalization of the pyridine ring. For instance, the iodo group can be used in a first cross-coupling step, followed by directed ortho-metalation at the 3-position for introduction of a second substituent, enabling the synthesis of densely functionalized pyridine derivatives that are challenging to access through other routes.

SNAr Mechanistic Investigations

The pronounced difference in reactivity between iodo-, bromo-, and chloropyridines makes 2-iodo-6-methylpyridin-4-ol a valuable mechanistic probe for studying SNAr reactions [3]. Its use can help elucidate the interplay between leaving group ability, electronic effects of the pyridine ring, and the reaction mechanism (e.g., concerted vs. stepwise, or radical chain). Such fundamental studies are critical for designing more efficient and selective synthetic methodologies.

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